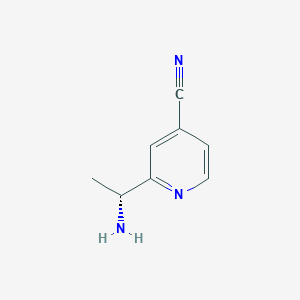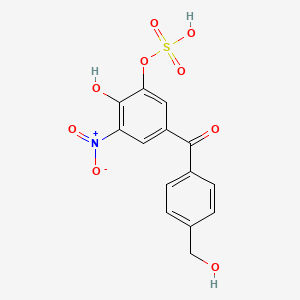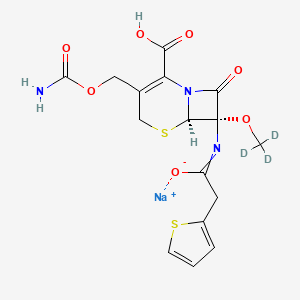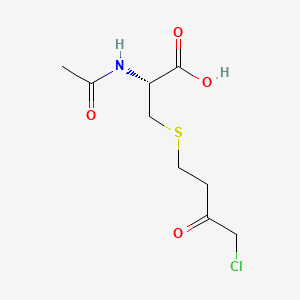
N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine is a mercapturic acid derivative formed as a metabolite of certain chlorinated compounds. It is often studied in the context of biomonitoring and toxicology to understand the exposure and effects of hazardous substances like 2-chloroprene and epichlorohydrin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine typically involves the reaction of L-cysteine with 4-chloro-3-oxobutyl derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with a pH buffer to maintain the desired pH level. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and hydroxyl derivatives. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity .
Aplicaciones Científicas De Investigación
N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine is widely used in scientific research for various applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of chlorinated compounds in biological samples.
Biology: It is studied to understand the metabolic pathways and detoxification mechanisms of hazardous substances in living organisms.
Medicine: It is used in toxicology studies to assess the exposure and effects of environmental pollutants on human health.
Mecanismo De Acción
The mechanism of action of N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine involves its formation as a metabolite through the conjugation of L-cysteine with chlorinated compounds. This process is mediated by enzymes like glutathione S-transferase, which catalyze the addition of glutathione to the chlorinated compound, followed by further enzymatic reactions to form the mercapturic acid derivative. The compound is then excreted in the urine, where it can be detected and quantified .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine include:
- N-Acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine
- N-Acetyl-S-(3-chloro-2-hydroxy-3-butenyl)-L-cysteine
- N-Acetyl-S-(4-hydroxy-3-oxobutyl)-L-cysteine
- N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine
Uniqueness
What sets this compound apart from these similar compounds is its specific formation from 2-chloroprene and its unique structural features, such as the presence of a 4-chloro-3-oxobutyl group. This makes it a valuable biomarker for monitoring exposure to specific chlorinated compounds .
Propiedades
Fórmula molecular |
C9H14ClNO4S |
|---|---|
Peso molecular |
267.73 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(4-chloro-3-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H14ClNO4S/c1-6(12)11-8(9(14)15)5-16-3-2-7(13)4-10/h8H,2-5H2,1H3,(H,11,12)(H,14,15)/t8-/m0/s1 |
Clave InChI |
KPCBFYZVMCQUAZ-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSCCC(=O)CCl)C(=O)O |
SMILES canónico |
CC(=O)NC(CSCCC(=O)CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)

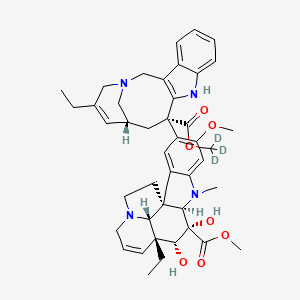


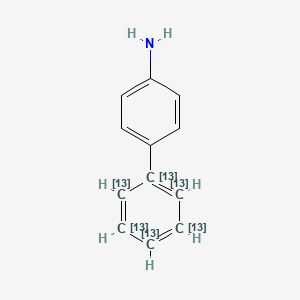
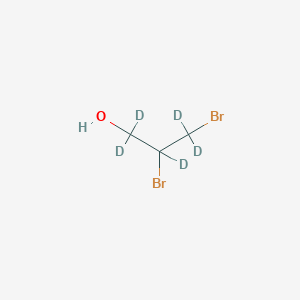
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)

